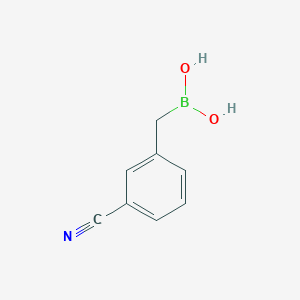
(3-Cyanobenzyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyanobenzyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a benzyl group with a cyano substituent at the meta position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
準備方法
Synthetic Routes and Reaction Conditions: (3-Cyanobenzyl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. Another method includes the direct borylation of aromatic compounds using bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and solvents that facilitate the reaction while minimizing by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding alcohol or aldehyde.
Reduction: It can be reduced to form the corresponding benzylamine.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: (3-Cyanobenzyl)alcohol or (3-Cyanobenzyl)aldehyde.
Reduction: (3-Cyanobenzyl)amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
(3-Cyanobenzyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties.
作用機序
The mechanism of action of (3-Cyanobenzyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group at the meta position can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
類似化合物との比較
- Phenylboronic acid
- (4-Cyanobenzyl)boronic acid
- (3-Methylbenzyl)boronic acid
Comparison: (3-Cyanobenzyl)boronic acid is unique due to the presence of the cyano group at the meta position, which can significantly alter its electronic properties compared to other boronic acids. This makes it particularly useful in reactions where electronic effects play a crucial role in determining the outcome .
特性
分子式 |
C8H8BNO2 |
|---|---|
分子量 |
160.97 g/mol |
IUPAC名 |
(3-cyanophenyl)methylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,11-12H,5H2 |
InChIキー |
AMPAYUCFXSJGPX-UHFFFAOYSA-N |
正規SMILES |
B(CC1=CC(=CC=C1)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
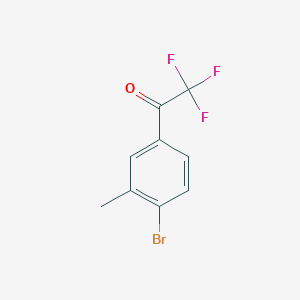



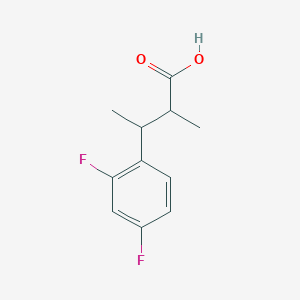
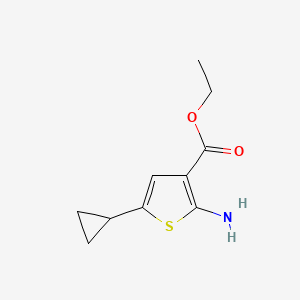

![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)

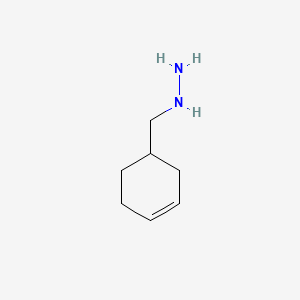
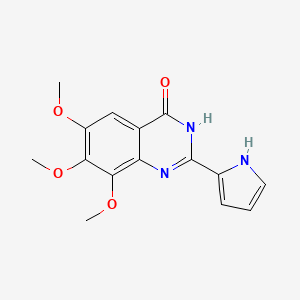
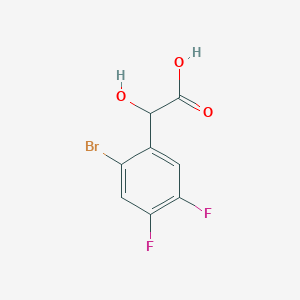
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)
